molecular formula C12H14S4 B14717824 2,2'-Bi-1,3-dithiolane, 2-phenyl- CAS No. 21504-27-8

2,2'-Bi-1,3-dithiolane, 2-phenyl-

Cat. No.: B14717824
CAS No.: 21504-27-8
M. Wt: 286.5 g/mol
InChI Key: WUZAIGIESTYTCT-UHFFFAOYSA-N
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Description

2,2’-Bi-1,3-dithiolane, 2-phenyl- is an organosulfur compound characterized by the presence of two 1,3-dithiolane rings connected by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bi-1,3-dithiolane, 2-phenyl- typically involves the reaction of 1,3-dithiolane derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of bromine to react with 1,3-bis-tert-butyl thioethers, leading to the formation of the desired compound . The reaction proceeds under mild conditions, often involving a sulfonium-mediated ring closure.

Industrial Production Methods

Industrial production methods for 2,2’-Bi-1,3-dithiolane, 2-phenyl- are not extensively documented. the principles of organic synthesis and the use of scalable reaction conditions suggest that similar methods to those used in laboratory synthesis can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bi-1,3-dithiolane, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2,2’-Bi-1,3-dithiolane, 2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bi-1,3-dithiolane, 2-phenyl- involves its ability to form stable complexes with metal ions. This interaction can promote various chemical reactions, such as hydrolysis, where the compound acts as a catalyst. The formation of 1:1-adducts between the metal ion and the compound is a key step, followed by a slow ring-opening reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bi-1,3-dithiolane, 2-phenyl- is unique due to its dual dithiolane rings connected by a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structure allows for more complex interactions and applications in various fields of research.

Properties

CAS No.

21504-27-8

Molecular Formula

C12H14S4

Molecular Weight

286.5 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane

InChI

InChI=1S/C12H14S4/c1-2-4-10(5-3-1)12(15-8-9-16-12)11-13-6-7-14-11/h1-5,11H,6-9H2

InChI Key

WUZAIGIESTYTCT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2(SCCS2)C3=CC=CC=C3

Origin of Product

United States

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